2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as Abz-Gly-OH hydrochloride, is an organic compound characterized by the presence of an aminobenzoyl group attached to an aminoacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 194.19 g/mol . This compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.
Abz-Gly-OH HCl acts as a substrate for ACE. ACE recognizes the specific structure of Abz-Gly-OH HCl and cleaves the amide bond between the Abz group and the Glycine. This cleavage releases the fluorescent Abz-OH, allowing researchers to measure ACE activity indirectly by monitoring fluorescence intensity [].
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Research indicates that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biomolecules, suggesting possible roles in modulating enzyme activities and influencing cellular processes. The specific mechanisms of action are still under investigation, but its structure implies potential utility in therapeutic contexts, particularly as a precursor for drug development .
The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the reaction of 2-aminobenzoyl chloride with glycine in the presence of hydrochloric acid. The general procedure includes:
This compound has several applications across various fields:
Interaction studies have shown that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can bind to specific enzymes or receptors, potentially modulating their activity. These interactions are significant for understanding its biological effects and therapeutic potential. Further research is needed to elucidate the precise pathways and molecular targets involved .
Several compounds share structural similarities with 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminoethylaminoacetic acid | C6H12N2O2 | Contains an ethyl group instead of a benzoyl group |
Glycine | C2H5NO2 | Simplest amino acid, lacking aromatic structure |
2-Aminobenzoic acid | C7H7NO2 | Contains a carboxylic acid group without acetic acid moiety |
4-Aminobenzoic acid | C7H8N2O2 | Similar structure but differs in positioning of amino group |
The unique feature of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride lies in its combination of an aminobenzoyl moiety with an aminoacetic acid structure, allowing for diverse applications in both synthetic chemistry and biological research .